molecular formula C9H7N3 B7961080 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B7961080
M. Wt: 157.17 g/mol
InChI Key: XOEVDPHIYOLYBA-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a fused bicyclic system with a nitrile group at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of 2-aminopyridine with acetonitrile in the presence of a catalyst such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or iodine in chloroform.

Major Products

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEVDPHIYOLYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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